1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-17-9-11-19(12-10-17)24-22(28)23-15-6-16-26-21(27)14-13-20(25-26)18-7-4-3-5-8-18/h3-5,7-14H,2,6,15-16H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHTNFZVNNRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Urea derivatives with aromatic substituents (e.g., 4-ethylphenyl) often exhibit enhanced metabolic stability compared to alkoxy groups (e.g., 3,5-dimethoxyphenyl in MK13) .
- Pharmacological Potential: While pyridinecarboxyamidrazones show antimycobacterial activity, urea derivatives like cabergoline highlight the versatility of urea backbones in CNS targeting. The target compound’s activity remains speculative but could bridge these domains .
Biological Activity
1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea, a complex organic compound, has garnered interest due to its potential biological activities. This compound is part of a broader class of substituted urea derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The molecular formula of this compound is , and it has a molecular weight of 362.4 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the pyridazine ring and the urea moiety.
Substituted urea compounds often interact with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures exhibit significant activity at serotonin (5-HT) receptors, particularly 5-HT3 antagonism, which is crucial in treating conditions like anxiety and nausea associated with chemotherapy .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that compounds similar to this urea derivative effectively reduced depressive symptoms in animal models through the modulation of serotonergic pathways. The specific interaction with 5-HT receptors was noted as a key mechanism .
- Anti-inflammatory Effects : In vitro studies revealed that this compound could significantly inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
- Anticancer Properties : Research involving various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
Q & A
Basic: What are the standard synthetic protocols and purification methods for synthesizing 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea?
The synthesis typically involves multi-step reactions starting with the condensation of substituted phenyl precursors with pyridazinone derivatives. Key steps include:
- Reaction Conditions : Refluxing in ethanol at elevated temperatures (70–80°C) for 6–12 hours to facilitate urea bond formation between the ethylphenylamine and pyridazinone-propyl intermediates .
- Purification : Chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the final compound. Purity is validated via thin-layer chromatography (TLC) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Characterization employs spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., ethylphenyl and pyridazinone moieties) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~380.4 g/mol for CHFNO) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .
Advanced: How can synthetic routes be optimized for higher yields or scalability?
Optimization strategies include:
- Catalytic Enhancements : Using palladium catalysts for Suzuki-Miyaura coupling to improve pyridazinone-phenyl bond formation efficiency .
- Solvent Selection : Replacing ethanol with dimethylformamide (DMF) to enhance intermediate solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12 hours to 2 hours) while maintaining >80% yield .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Substituent Modification : Replacing the 4-ethylphenyl group with halogenated (e.g., fluoro, chloro) or methoxy variants to assess changes in target binding affinity .
- Biological Assays : Testing derivatives in enzyme inhibition assays (e.g., PDE4 for respiratory applications) or cytotoxicity screens (e.g., cancer cell lines) to correlate structural changes with activity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability. Solutions include:
- Standardized Assay Conditions : Replicating experiments under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Orthogonal Validation : Combining enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., primary cell lines) to confirm target engagement .
Advanced: What computational approaches are used to study this compound’s interaction with biological targets?
- Molecular Docking : Predicts binding modes with targets like PDE4 or kinases using software (e.g., AutoDock Vina) and crystallographic data from related urea derivatives .
- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Basic: What are the stability profiles of this compound under varying storage or experimental conditions?
- Thermal Stability : Decomposition occurs >150°C, requiring storage at −20°C in inert atmospheres .
- Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) but degrades under acidic (pH <4) or basic (pH >10) conditions via urea bond cleavage .
Advanced: How can researchers design derivatives with improved pharmacokinetic or pharmacodynamic properties?
- Bioisosteric Replacement : Substituting the pyridazinone oxygen with sulfur to enhance metabolic stability .
- Prodrug Strategies : Adding ester moieties to the propyl chain to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
